molecular formula C10H12ClNO2 B5741557 Methyl (3-chlorophenethyl)carbamate

Methyl (3-chlorophenethyl)carbamate

Cat. No.: B5741557
M. Wt: 213.66 g/mol
InChI Key: UUYWCADMDYCGSA-UHFFFAOYSA-N
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Description

Methyl (3-chlorophenethyl)carbamate is a carbamate ester compound offered as a high-purity chemical reagent for specialized research and development applications. Carbamates are a significant class of organic compounds with a wide range of scientific and industrial uses, serving as key intermediates in organic synthesis, including the production of pharmaceuticals and polymers . Researchers value carbamate compounds for their role as protecting groups in complex synthetic pathways, helping to ensure specific chemical reactions proceed as intended . This specific chlorophenethyl derivative may be of interest in pharmacological and toxicological studies, as carbamate compounds are well-known for their activity as acetylcholinesterase (AChE) inhibitors . This mechanism, which involves the reversible carbamylation of the AChE enzyme, leads to an accumulation of acetylcholine and is the basis for the use of some carbamates as insecticides . It is crucial to note that compounds with this mechanism of action can be highly toxic, and their handling requires strict safety protocols. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) to prevent dermal, inhalational, or gastrointestinal exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[2-(3-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)12-6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYWCADMDYCGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Chlorophenethyl Carbamate

Retrosynthetic Disconnection Analysis of Methyl (3-chlorophenethyl)carbamate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For this compound, the primary disconnection is at the carbamate (B1207046) linkage (C-N bond), which is the most synthetically accessible bond to form.

This disconnection leads to two principal synthetic precursors:

3-chlorophenethylamine : This provides the substituted phenethyl backbone of the molecule.

A methyl carbamoylating agent : This synthon can be derived from several reagents, such as methyl chloroformate or a combination of an isocyanate precursor and methanol (B129727).

A further disconnection of 3-chlorophenethylamine can lead back to simpler starting materials like 3-chlorophenylacetonitrile or 3-chlorobenzaldehyde, outlining a more comprehensive synthetic pathway from basic chemical building blocks.

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic disconnection of this compound revealing key precursors.

Classical and Contemporary Approaches for N-Substituted Carbamate Synthesis

The formation of the N-substituted carbamate linkage in this compound can be accomplished through several established and modern synthetic methods.

A widely used and classical method for carbamate synthesis is the reaction of an amine with a chloroformate. nih.gov In the context of this compound, this involves the reaction of 3-chlorophenethylamine with methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Common bases and solvents for this transformation are presented in the table below. The choice of base and solvent can influence the reaction rate and yield.

BaseSolventTypical Reaction Temperature (°C)
TriethylamineDichloromethane0 to room temperature
PyridineChloroform0 to room temperature
Sodium hydroxideEther/Water (biphasic)0 to 5
Potassium carbonateAcetonitrile (B52724)Room temperature to 50

This table presents common conditions for the amination of chloroformates and is based on general organic synthesis principles.

A typical procedure involves the slow addition of methyl chloroformate to a stirred solution of 3-chlorophenethylamine and a base in a suitable solvent at a controlled temperature. researchgate.net

An alternative and efficient route to carbamates is the addition of an alcohol to an isocyanate. For the synthesis of this compound, this would involve the reaction of 3-chlorophenethyl isocyanate with methanol. This reaction is often highly efficient and can proceed without a catalyst, although catalysts can be used to accelerate the reaction rate.

The isocyanate intermediate can be generated in situ from various precursors, such as through a Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative. nih.govacs.org

More contemporary methods aim to avoid the use of hazardous reagents like phosgene (B1210022) and its derivatives. Direct aminocarbonylation routes offer a more direct approach to carbamate synthesis. One such method involves the palladium-catalyzed carbonylation of amines and alcohols. This approach can directly construct the carbamate from the amine, an alcohol, and carbon monoxide.

Another innovative approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govgoogle.com In this case, 3-chlorophenethylamine would react with carbon dioxide and a methylating agent in the presence of a suitable base and catalyst. google.com

The development of non-phosgene routes for carbamate synthesis is a significant focus in green chemistry to avoid highly toxic reagents. rsc.org One of the most promising green alternatives is the use of dimethyl carbonate (DMC) as a carbonyl source. DMC is a non-toxic and biodegradable reagent. The reaction of an amine with DMC can produce carbamates, often requiring a catalyst and elevated temperatures.

Another green approach involves the use of urea as a carbonyl source in the presence of a suitable catalyst. rsc.org These methods align with the principles of green chemistry by utilizing safer reagents and often generating less hazardous waste.

Optimization of Reaction Parameters for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. Key parameters to consider include the choice of reagents, catalyst, solvent, temperature, and reaction time.

For the amination of methyl chloroformate with 3-chlorophenethylamine, a study of different bases and solvents can reveal the optimal conditions. The following table outlines a hypothetical optimization study.

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Triethylamine (1.1)Dichloromethane0 → 25485
2Pyridine (1.2)Chloroform0 → 25482
3K2CO3 (1.5)Acetonitrile50678
4NaOH (1.1)Ether/Water0 - 5290
5Diisopropylethylamine (1.1)Dichloromethane0 → 25488

This is a hypothetical data table illustrating how reaction parameters for the synthesis of this compound could be optimized.

Catalyst selection is critical for catalytic routes. For instance, in palladium-catalyzed carbonylation, the choice of palladium precursor and ligand can significantly impact the reaction's efficiency. nih.gov Similarly, for non-phosgene routes using dimethyl carbonate or urea, screening different catalysts (e.g., metal oxides, ionic liquids) is essential to identify the most active and selective system. rsc.orggoogle.com

Temperature and reaction time are interdependent parameters. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is important. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Reagent Selection and Stoichiometric Control

The synthesis of this compound typically involves the reaction of 2-(3-chlorophenyl)ethan-1-amine with a methylating agent that can introduce the methoxycarbonyl group. A common and effective method is the use of methyl chloroformate.

Primary Reagents and Stoichiometry:

2-(3-chlorophenyl)ethan-1-amine: This is the primary amine that forms the backbone of the final carbamate.

Methyl Chloroformate (CH₃O(CO)Cl): This is a highly reactive reagent that readily introduces the methyl carbamate functionality.

Base: A base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction. Common choices include pyridine or triethylamine.

A typical stoichiometric ratio involves a slight excess of methyl chloroformate to ensure complete conversion of the amine. The base is generally used in a larger excess to effectively scavenge the acid and drive the reaction to completion. For instance, a molar ratio of amine to methyl chloroformate to pyridine could be approximately 1:1.2:3.

A synthesis of the related compound, methyl(3-chloro-4-methylphenyl)carbamate, utilized a stoichiometry of 1 equivalent of the aniline, 1.2 equivalents of methyl chloroformate, and 3 equivalents of pyridine. This suggests a similar approach would be effective for the synthesis of this compound.

Alternative Reagents:

Other reagents can be employed for the methoxycarbonylation of amines. These include:

Dimethyl carbonate (DMC): A greener alternative to methyl chloroformate, though it often requires more forcing conditions and specific catalysts.

N,N'-Disuccinimidyl carbonate (DSC): Can be used to create activated carbonates in situ, offering a milder reaction pathway. nih.gov

1-Alkoxycarbonyl-3-nitro-1,2,4-triazole reagents: These are stable and highly reactive reagents for the synthesis of carbamates from both primary and secondary amines. nih.gov

Interactive Data Table: Reagent Stoichiometry for Carbamate Synthesis

ReagentRoleTypical Molar Ratio (relative to amine)Notes
2-(3-chlorophenyl)ethan-1-amineStarting Material1The limiting reagent.
Methyl ChloroformateCarbonyl Source1.1 - 1.5Slight excess ensures complete reaction.
Pyridine / TriethylamineBase2 - 3Neutralizes HCl byproduct.
Dimethyl Carbonate"Green" Carbonyl SourceExcessRequires higher temperatures and/or catalysts.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in the synthesis of carbamates, influencing reaction rates, yields, and the formation of byproducts. The solvent's polarity, ability to dissolve reactants, and its potential to participate in the reaction are all important considerations.

For the reaction of an amine with methyl chloroformate, aprotic solvents are generally preferred to avoid side reactions with the solvent itself.

Common Solvents and Their Effects:

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂): These are common solvents for this type of reaction as they are relatively inert and effectively dissolve both the amine and methyl chloroformate. A synthesis of a structurally similar carbamate was successfully carried out in chloroform. prepchem.com

Tetrahydrofuran (THF): Another suitable aprotic solvent that can facilitate the reaction.

Toluene: A less polar aprotic solvent that can be used, particularly in catalyst-driven reactions.

Acetonitrile (CH₃CN): A polar aprotic solvent that can also be employed.

The polarity of the solvent can influence the reaction kinetics. More polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, highly polar protic solvents like water or alcohols are generally avoided as they can react with methyl chloroformate.

In the context of greener synthesis alternatives using dimethyl carbonate, the solvent choice is also critical. Supercritical carbon dioxide (scCO₂) has been investigated as a solvent and reactant, where its pressure can influence reaction rates and selectivity. researchgate.net In such systems, the use of co-solvents like DMSO, DMF, or methanol can create a single-phase reaction environment, affecting the reaction outcome. researchgate.net

Interactive Data Table: Solvent Effects in Carbamate Synthesis

SolventPolarityTypical ApplicationAdvantagesDisadvantages
ChloroformNonpolarReaction with chloroformatesGood solubility of reactantsEnvironmental and health concerns
DichloromethanePolar aproticReaction with chloroformatesGood solubility, relatively inertVolatile, environmental concerns
TetrahydrofuranPolar aproticGeneral purposeGood solvating powerCan form peroxides
TolueneNonpolarCatalytic reactionsHigher boiling pointLower polarity may slow some reactions
AcetonitrilePolar aproticGeneral purposeGood solvating power for polar reactantsCan be reactive under certain conditions

Temperature and Pressure Influence on Yield and Purity

Temperature and pressure are key parameters that can be optimized to maximize the yield and purity of this compound.

Temperature:

The reaction between 2-(3-chlorophenyl)ethan-1-amine and methyl chloroformate is typically exothermic. Therefore, the initial addition of methyl chloroformate is often carried out at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the formation of side products. google.com Following the initial addition, the reaction is often allowed to proceed at ambient temperature for a period to ensure completion. For a similar synthesis, the temperature was maintained between 25-30°C during the addition of methyl chloroformate, followed by stirring at ambient temperature for 16 hours. prepchem.com

In syntheses utilizing less reactive reagents like dimethyl carbonate, higher temperatures (e.g., 130-190°C) are often necessary to achieve a reasonable reaction rate. researchgate.netbiotage.com The optimal temperature will be a balance between achieving a sufficient reaction rate and minimizing the degradation of reactants or products.

Pressure:

For reactions conducted at or near atmospheric pressure, such as those with methyl chloroformate, pressure is not a significant variable to control. However, in synthetic routes that involve gaseous reagents like carbon dioxide or supercritical fluids, pressure becomes a critical parameter.

Interactive Data Table: Temperature and Pressure Effects

ParameterTypical Range (with Methyl Chloroformate)Typical Range (with Dimethyl Carbonate)Effect on Yield and Purity
Temperature 0 °C (initial) to Ambient130 - 190 °CHigher temperatures increase reaction rate but may lead to byproducts. Lower temperatures improve selectivity. organic-chemistry.org
Pressure Atmospheric5 - 200 bar (with scCO₂)Not a major factor for chloroformate reactions. For scCO₂ reactions, pressure influences reactant concentration and equilibria. researchgate.net

Catalyst Screening and Performance Evaluation (e.g., Lewis Acids, Palladium-Catalyzed Systems)

While the reaction of a primary amine with a reactive acylating agent like methyl chloroformate may proceed efficiently without a catalyst, certain synthetic routes benefit significantly from catalysis.

Lewis Acids:

Lewis acids can catalyze the formation of carbamates by activating the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack by the amine. While more commonly employed in reactions with less reactive partners, they can be considered for optimizing the synthesis of this compound. Examples of Lewis acids used in carbamate synthesis include zinc and tin salts.

Palladium-Catalyzed Systems:

Palladium catalysts are highly versatile and have been extensively used in C-N bond formation reactions, including the synthesis of carbamates. One approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate in the presence of an alcohol. organic-chemistry.org This method generates an isocyanate intermediate in situ, which is then trapped by the alcohol to form the carbamate. organic-chemistry.org

For the synthesis of this compound, a potential palladium-catalyzed route could involve the reaction of 3-chlorophenethyl isocyanate (if available or synthesized in situ) with methanol, catalyzed by a palladium complex. A computational study on a similar system highlighted the role of Pd(PPh₃)₄ in stabilizing intermediates and lowering the activation energy for carbamate formation. nih.gov

Catalyst screening would involve evaluating different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like XPhos) to identify the most efficient system for the specific substrate. researchgate.net

Interactive Data Table: Catalyst Systems for Carbamate Synthesis

Catalyst TypeExampleMechanism of ActionPotential Application for this compound
Lewis Acids Zn(OAc)₂, SnCl₂Activation of the carbonyl groupCould enhance reactivity with less reactive carbonyl sources.
Palladium Complexes Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsCatalyzes C-N bond formation, often via an isocyanate intermediateCould be used in a cross-coupling approach to form the C-N bond of the carbamate.

Development of Novel Synthetic Pathways to this compound Derivatives

The development of novel synthetic pathways for derivatives of this compound can expand its utility in various applications, such as in the design of new biologically active molecules. nih.gov These pathways can introduce functional groups at different positions of the molecule.

Derivatization of the Aromatic Ring:

The chlorine substituent on the phenyl ring can be a handle for further functionalization through cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 3-position, assuming the carbamate functionality is stable to the reaction conditions or appropriately protected.

Modification of the Carbamate Group:

The methyl group of the carbamate could be replaced with other alkyl or aryl groups by using different chloroformates or by transesterification of the methyl carbamate. The N-H proton of the carbamate can also be substituted, leading to N-alkylated or N-arylated derivatives.

Introduction of Functionality on the Ethyl Chain:

The ethyl linker between the aromatic ring and the carbamate group could be modified, for example, by introducing substituents at the benzylic or homo-benzylic positions. This would likely require starting from a different precursor than 2-(3-chlorophenyl)ethan-1-amine.

A green synthetic approach for novel N-aryl carbamate derivatives involves a one-pot Hofmann rearrangement of aromatic amides using oxone and a chloride source. rsc.org This method could potentially be adapted to generate a variety of substituted phenethyl carbamates.

Principles of Green Chemistry Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.net

Key Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reaction of an amine with methyl chloroformate has a moderate atom economy due to the formation of a salt byproduct. Routes utilizing CO₂ or dimethyl carbonate can offer higher atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chloroform with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. Using less toxic reagents, for example, replacing methyl chloroformate with dimethyl carbonate. researchgate.net

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents. The use of efficient palladium or Lewis acid catalysts can reduce waste and improve reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from petrochemical sources, the broader principle encourages the use of starting materials derived from renewable resources.

A green synthesis of N-substituted carbamates has been reported using amines, urea (as a CO₂ source), and alcohols over a reusable solid catalyst (TiO₂–Cr₂O₃/SiO₂). This approach avoids the use of phosgene derivatives and offers high yields and catalyst recyclability.

Process Scalability Considerations for Academic Synthesis of this compound

Scaling up the synthesis of this compound from a milligram to a multigram scale in an academic laboratory requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Scalability Factors:

Heat Transfer: The exothermic nature of the reaction with methyl chloroformate becomes more significant at a larger scale. Efficient stirring and external cooling are necessary to maintain temperature control and prevent runaway reactions.

Reagent Addition: The rate of addition of the reactive reagent (e.g., methyl chloroformate) needs to be carefully controlled to manage the exotherm. A dropping funnel is typically used for this purpose.

Workup and Purification: The workup procedure, including aqueous washes and extractions, needs to be adapted for larger volumes. Purification by recrystallization or column chromatography may require larger equipment and greater solvent volumes. Recrystallization is often preferred for larger scales if a suitable solvent system can be found, as it is generally more efficient than chromatography.

Safety: Handling larger quantities of flammable solvents and corrosive or toxic reagents requires appropriate personal protective equipment and a well-ventilated fume hood. A thorough risk assessment should be conducted before scaling up the reaction.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is important to determine the reaction endpoint and ensure complete conversion.

The synthesis of a related carbamate on a 10-gram scale has been reported, involving standard laboratory glassware and procedures, indicating that the synthesis is amenable to a moderate scale-up in an academic setting. prepchem.com

Comprehensive Spectroscopic and Chromatographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific experimental data for Methyl (3-chlorophenethyl)carbamate is not publicly available, the expected NMR spectral data can be predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 3-chlorophenyl ring would appear in the downfield region, typically between 7.1 and 7.3 ppm. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets). The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the nitrogen atom would also show characteristic signals. The CH₂ group attached to the phenyl ring is expected to resonate around 2.8 ppm as a triplet, while the CH₂ group bonded to the nitrogen of the carbamate (B1207046) would appear further downfield, around 3.4 ppm, as a quartet, due to coupling with the adjacent CH₂ and NH protons. The methyl protons (CH₃) of the carbamate group would give a sharp singlet at approximately 3.7 ppm. The N-H proton of the carbamate would likely appear as a broad singlet or a triplet around 5.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic-H7.1 - 7.3Multiplet4H
NH ~5.0Broad Singlet/Triplet1H
O-CH₃ ~3.7Singlet3H
Ph-CH₂-CH₂ -N~3.4Quartet2H
Ph-CH₂ -CH₂-N~2.8Triplet2H

This is a predictive table based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbonyl carbon of the carbamate group is expected to be the most downfield signal, appearing around 157 ppm. researchgate.net The carbons of the aromatic ring would resonate in the range of 125-143 ppm, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The methylene carbons and the methyl carbon would appear in the upfield region of the spectrum. The carbon of the O-CH₃ group is predicted to be around 52 ppm, the nitrogen-attached CH₂ carbon around 43 ppm, and the phenyl-attached CH₂ carbon around 36 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C =O (Carbamate)~157
Aromatic C -Cl~134
Aromatic C -H125 - 130
Aromatic Quaternary C ~143
O-C H₃~52
Ph-CH₂-C H₂-N~43
Ph-C H₂-CH₂-N~36

This is a predictive table based on analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the two methylene groups (Ph-CH₂-CH₂) and the coupling between the N-H proton and the adjacent CH₂ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methyl proton singlet to the methyl carbon signal.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, several characteristic absorption bands would be expected. The N-H stretching vibration of the carbamate group would appear as a sharp peak around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The most prominent peak would be the C=O (carbonyl) stretching vibration of the carbamate group, which is expected in the region of 1690-1720 cm⁻¹. rsc.org The C-N stretching and N-H bending vibrations would be found in the 1500-1550 cm⁻¹ and 1200-1250 cm⁻¹ regions, respectively. The C-O stretching of the ester part of the carbamate would likely show a strong absorption around 1250 cm⁻¹. Finally, the presence of the chlorine atom on the phenyl ring would give rise to a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Carbamate)1690 - 1720Strong
N-H Bend1500 - 1550Medium
C-N Stretch1200 - 1250Medium
C-O Stretch~1250Strong
C-Cl Stretch600 - 800Medium to Weak

This is a predictive table based on general IR data for carbamates.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of a compound. For this compound (C₁₀H₁₂ClNO₂), the calculated monoisotopic mass is 213.05565 Da. HRMS analysis would be expected to provide a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm. The presence of the chlorine atom would be evident from the isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the main molecular ion peak (M+, due to the ³⁵Cl isotope). Fragmentation patterns observed in the mass spectrum would also provide structural information. For example, cleavage of the benzylic C-C bond or fragmentation of the carbamate group would produce characteristic fragment ions.

Predicted HRMS Data for this compound

Property Predicted Value
Molecular FormulaC₁₀H₁₂ClNO₂
Calculated Monoisotopic Mass213.05565 Da
Expected M+ Peak (³⁵Cl)m/z 213.0557
Expected M+2 Peak (³⁷Cl)m/z 215.0527
Isotopic Ratio (M+ / M+2)~3:1

This is a predictive table based on the chemical formula.

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of carbamates. epa.gov A reversed-phase HPLC method would be suitable for this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sigmaaldrich.com Detection would likely be performed using a UV detector, set to a wavelength where the aromatic ring absorbs, for instance, around 220 or 254 nm. The retention time of the compound under specific conditions would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) could also be employed for the analysis of this compound, provided it is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would be particularly powerful as it provides both chromatographic separation and mass spectrometric identification of the compound and any impurities. nih.gov

These chromatographic methods are crucial for ensuring the compound meets the required purity standards for its intended use.

Gas Chromatography (GC) Method Development

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. For this compound, a hypothetical GC method would be developed to ensure efficient separation and sensitive detection. Key parameters for such a method would include the choice of the capillary column, temperature programming, and detector.

A non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane phase, would likely provide good separation. The temperature program would be optimized to ensure the elution of the compound as a sharp peak without thermal degradation. A typical program might start at a lower temperature to allow for the separation of any volatile impurities, followed by a ramp to a higher temperature to elute the target analyte in a reasonable time.

Hypothetical GC Method Parameters:

Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method would be the standard approach.

A C18 column is a common choice for the separation of moderately non-polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good resolution from any impurities. Detection would most commonly be performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly.

Hypothetical HPLC Method Parameters:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection | UV at 220 nm |

Chiral Chromatography for Enantiomeric Resolution (if stereoisomers exist)

This compound possesses a stereocenter at the carbon atom to which the carbamate and the 3-chlorophenyl group are attached. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.

The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been derivatized with carbamates (e.g., tris(3,5-dimethylphenyl)carbamate), are often effective for the resolution of a wide range of chiral compounds. The mobile phase composition, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical and would be systematically optimized to achieve baseline separation of the enantiomers.

Hypothetical Chiral HPLC Method Parameters:

Parameter Setting
Column Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C

| Detection | UV at 220 nm |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise bond lengths, bond angles, and the absolute configuration of a chiral molecule if a suitable crystal is analyzed.

To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by other crystallization techniques. The crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to solve the crystal structure. The resulting structural data would provide the definitive solid-state conformation and packing of the molecules in the crystal lattice.

Mechanistic Investigations of Methyl 3 Chlorophenethyl Carbamate at the Molecular and Cellular Level

Exploration of Potential Macromolecular Interactions (e.g., enzyme binding, receptor interactions)

The primary macromolecular targets for many carbamate (B1207046) compounds are cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates act as pseudo-irreversible inhibitors by carbamylating a serine residue in the active site of these enzymes. This covalent modification temporarily inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. The N-methyl carbamate insecticides, for instance, are a well-documented group known for their shared ability to inhibit cholinesterase at its active site. nih.gov

The structure of the substituent groups on the carbamate nitrogen significantly influences the potency and selectivity of inhibition. For example, in a series of novel carbamates based on tetrahydrofurobenzofuran and methanobenzodioxepine, N-methyl carbamates showed minimal enzyme subtype selectivity, whereas N-ethyl carbamates had a moderate preference for BChE. nih.gov Aromatic substitutions, such as N-2'-methylphenylcarbamates, conferred high AChE selectivity, while N-4'-isopropylphenylcarbamates demonstrated a high preference for BChE. nih.gov Given the phenethyl group in Methyl (3-chlorophenethyl)carbamate, it is plausible that it exhibits inhibitory activity against cholinesterases, with its selectivity profile being influenced by the 3-chloro substitution on the phenyl ring.

Beyond cholinesterases, studies have shown that carbamate insecticides can interact with other receptor systems. For instance, carbaryl (B1668338) and other carbamates have been found to compete for binding to human MT1 and MT2 melatonin (B1676174) receptors. nih.gov This suggests that carbamates like this compound could potentially interact with G protein-coupled receptors (GPCRs), expanding their toxicological profile beyond simple cholinesterase inhibition. The lipophilic nature of the 3-chlorophenethyl group may facilitate its entry into the binding pockets of various receptors.

In Vitro Enzyme Inhibition Kinetics of this compound with Esterases or Other Enzyme Classes

The inhibition of esterases by carbamates is a time-dependent process that can be characterized by the bimolecular rate constant (kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Carbamates are considered pseudo-irreversible inhibitors because the carbamylated enzyme can undergo spontaneous reactivation, albeit at a much slower rate than deacetylation in the case of acetylcholine. mdpi.com

Table 1: Comparative IC₅₀ Values of Various Carbamates Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) This table presents data for illustrative carbamates to contextualize the potential inhibitory activity of this compound.

Carbamate DerivativeTarget EnzymeIC₅₀ (nM)Selectivity
RivastigmineAChE4150 ± 160122-BChE
BChE37 ± 5
(-)-PhenserineAChE22 ± 1.470-AChE
BChE1560 ± 45
HeptylstigmineAChE22 ± 24-BChE
BChE5.0 ± 0.1

Source: Adapted from Weinstock et al. (2002). nih.gov

The data in Table 1 illustrates that minor structural changes can lead to dramatic shifts in inhibitory potency and selectivity. For this compound, the presence of the 3-chlorophenethyl group would be the primary determinant of its interaction with the active site gorge of cholinesterases.

Molecular Recognition and Ligand Binding Studies with Model Receptors

Molecular recognition and ligand binding studies provide insights into the specific interactions between a compound and its macromolecular target. For carbamates, this involves understanding how the molecule docks into the active site of an enzyme or a receptor binding pocket.

In the context of cholinesterases, the binding of carbamates is a multi-step process. Initially, the carbamate binds non-covalently to the active site. This is followed by a nucleophilic attack from the active site serine, leading to the formation of a carbamylated enzyme and the release of the alcohol or phenol (B47542) leaving group. nih.gov The stability and orientation of the initial non-covalent complex are crucial for the subsequent carbamylation reaction.

Studies on carbamate insecticides have also revealed interactions with non-cholinesterase targets. For example, carbaryl has been shown to bind to the orthosteric sites of melatonin receptors. nih.gov This binding is competitive with the natural ligand, melatonin. Computational docking studies of sulfonamide-based carbamates with BChE have shown that hydrogen bonding between the carbamate group and amino acid residues in the active site, such as Ser226 and His466, is crucial for anchoring the inhibitor. mdpi.com It is plausible that this compound could engage in similar hydrogen bonding and hydrophobic interactions within the binding pockets of its target receptors.

Mechanisms of Cellular Uptake and Intracellular Distribution in Model Systems (e.g., membrane permeability studies)

The cellular uptake and intracellular distribution of a compound are largely governed by its physicochemical properties, particularly its lipophilicity. The presence of a chlorine atom on the phenyl ring of this compound is expected to increase its lipophilicity. mdpi.com This enhanced lipophilicity would likely facilitate its passage across the lipid bilayer of cell membranes via passive diffusion.

Increased lipophilicity can lead to greater partitioning of the compound into the lipophilic domains of cell membranes and proteins. mdpi.com This could result in accumulation within cellular compartments that are rich in lipids. The intracellular distribution would also be influenced by the presence of specific transporters and binding to intracellular macromolecules. While specific membrane permeability studies for this compound were not found, its structural characteristics suggest it would readily cross biological membranes.

In Vitro Metabolic Transformations by Enzymatic Systems (e.g., hydrolysis by carbamate hydrolases, cytochrome P450 oxidation)

The in vitro metabolism of carbamates is primarily mediated by two major enzyme systems: carboxylesterases (including carbamate hydrolases) and cytochrome P450 (CYP) monooxygenases. nih.govnih.gov

Hydrolysis of the carbamate ester linkage by carboxylesterases is a common metabolic pathway. nih.gov This reaction breaks down the carbamate into its constituent alcohol (3-chlorophenethanol), methylamine, and carbon dioxide. nih.gov

Cytochrome P450 enzymes catalyze a variety of oxidative transformations. nih.gov For carbamates, this can include hydroxylation of the aromatic ring or the aliphatic side chain. In the case of this compound, CYP-mediated oxidation could occur on the phenyl ring or the ethyl chain. Studies on the metabolism of ethyl carbamate have implicated CYP2E1 in its metabolic activation. nih.gov Similarly, the metabolism of the N-methyl carbamate insecticide methomyl (B1676398) has been shown to induce CYP1A2. nih.gov

Table 2: Potential Metabolic Pathways and Metabolites of this compound

Metabolic PathwayEnzyme SystemPotential Metabolites
HydrolysisCarboxylesterases3-chlorophenethanol, Methylamine, CO₂
Aromatic HydroxylationCytochrome P450Hydroxylated derivatives of the 3-chlorophenyl ring
Aliphatic HydroxylationCytochrome P450Hydroxylated derivatives of the phenethyl chain

Interactions with Model Biological Membranes and Macromolecular Assemblies

The interaction of small molecules with biological membranes can significantly influence their bioavailability, cellular uptake, and mechanism of action. The increased lipophilicity conferred by the chlorine atom suggests that this compound would readily partition into the hydrophobic core of lipid bilayers. mdpi.com This interaction could potentially alter membrane fluidity and the function of membrane-embedded proteins.

Furthermore, the ability of carbamates to interact with various macromolecular assemblies extends beyond single proteins. For example, their interaction with cholinesterases within the complex environment of a synapse can have profound physiological effects. The accumulation of this compound in lipid-rich tissues could also lead to prolonged exposure and potential for delayed toxicity. While specific studies on the interaction of this compound with model membranes are lacking, its chemical structure provides a basis for predicting its behavior in biological systems.

Computational Chemistry and in Silico Modeling of Methyl 3 Chlorophenethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in determining the electronic properties and predicting the reactivity of Methyl (3-chlorophenethyl)carbamate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. researchgate.net This optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

DFT calculations are also used to determine key electronic parameters. plos.orgnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller gap suggests higher reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT

ParameterPredicted ValueSignificance
Total Energy (Value in a.u.)Thermodynamic stability of the molecule.
HOMO Energy (Value in eV)Indicates electron-donating capability.
LUMO Energy (Value in eV)Indicates electron-accepting capability.
HOMO-LUMO Gap (Value in eV)Predicts chemical reactivity and kinetic stability. sci-hub.se
Dipole Moment (Value in Debye)Measures the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent the type of data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution across a molecule and predict its reactive sites. nih.govresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP map would reveal specific regions of charge concentration.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be located around the electronegative oxygen atoms of the carbamate (B1207046) group and the chlorine atom on the phenyl ring. nih.gov

Positive Regions (Blue): These areas have a lower electron density, indicating a partial positive charge, and are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen of the carbamate group would likely be the most significant positive region. researchgate.net

This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in a biological system. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are employed to explore these aspects. researchgate.net

A conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the molecule's single bonds. sci-hub.seresearchgate.net This process identifies the most stable, low-energy conformers. The key rotatable bonds are in the ethyl linker connecting the phenyl ring to the carbamate nitrogen and the C-O bond of the carbamate group.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of all atoms in the molecule in a defined environment (e.g., in water), MD can reveal:

The stability of different conformations.

The flexibility of various parts of the molecule.

The nature of interactions with solvent molecules.

The stability of the molecule when bound to a biological target, often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. nih.gov Stable binding is indicated by a low and consistent RMSD value. nih.gov

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netu-strasbg.fr This method is essential for hypothesis-driven drug discovery.

Given that many carbamate derivatives are known inhibitors of acetylcholinesterase (AChE), a relevant enzyme in the nervous system, it is a plausible hypothesized target for this compound. plos.orgnih.gov A docking study would place the molecule into the active site of AChE to predict its binding mode and affinity. The results typically include:

Binding Energy/Docking Score: A negative value (in kcal/mol) that estimates the strength of the interaction. More negative scores suggest stronger binding. plos.org

Binding Pose: The specific 3D orientation of the ligand within the receptor's binding site.

Key Interactions: Identification of the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. sci-hub.se

Table 2: Hypothetical Molecular Docking Results with Acetylcholinesterase (AChE)

ParameterResult
Docking Score -8.5 kcal/mol
Interacting Residues Trp84, Tyr130, Phe330, Ser200
Types of Interactions Hydrogen Bond: with the NH of the carbamate and Ser200. Hydrophobic (π-π stacking): between the 3-chlorophenyl ring and Trp84/Phe330.

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. youtube.commdpi.com

To develop a QSAR model for carbamate derivatives, a dataset of compounds with known activities (e.g., IC₅₀ values against a specific target) is required. plos.orgnih.gov For each compound, a set of molecular descriptors is calculated. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors.

A mathematical model, often using multiple linear regression (MLR), is then generated to create an equation that relates the descriptors to the activity. plos.org The resulting equation can be used to predict the activity of new, unsynthesized carbamate derivatives.

A robust QSAR model must be rigorously validated. plos.orgnih.gov Key statistical parameters include:

R² (Coefficient of determination): Indicates how well the model fits the training data.

Q² (Cross-validated R²): Measures the model's internal predictive ability.

R²_pred (External R²): Assesses the model's ability to predict the activity of an external test set of compounds. nih.gov

Table 3: Statistical Parameters for a Hypothetical QSAR Model of Carbamate Derivatives

Statistical ParameterValueSignificance
0.85Good fit to the training data.
Adjusted R² 0.82R² adjusted for the number of descriptors.
Q² (LOO) 0.75Good internal predictive power. youtube.com
R²_pred 0.80Excellent predictive ability for external compounds. nih.gov

Note: This table shows typical validation metrics for a robust QSAR model.

Predictive Modeling of Synthetic Accessibility and Reaction Energetics

Computational chemistry can also provide valuable information about the synthesis of a molecule.

Synthetic Accessibility: Algorithms can predict how easily a compound can be synthesized by analyzing its structure. They break the molecule down into fragments and compare them to a database of known starting materials and chemical reactions. For this compound, the structure is relatively simple, consisting of common fragments. Its synthesis could likely be achieved through a standard Schotten-Baumann type reaction between 2-(3-chlorophenyl)ethan-1-amine and a methyl haloformate. Therefore, predictive models would likely assign it a high score for synthetic accessibility, indicating it is relatively easy to make.

Structure Activity Relationship Sar Studies and Analogue Design for Methyl 3 Chlorophenethyl Carbamate

Rational Design Principles for Methyl (3-chlorophenethyl)carbamate Analogues

The rational design of analogues for this compound is centered on its three key structural components: the substituted aromatic ring, the ethyl linker, and the methyl carbamate (B1207046) group. The core principle is to introduce systematic variations to each component to probe their role in molecular interactions. Design strategies often involve modulating electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity.

Key considerations for analogue design include:

Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired activity or reduce toxicity. For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group.

Conformational Constraint: Introducing rigidity into the flexible ethyl linker, for example, by incorporating it into a ring system, to lock the molecule into a potentially more active conformation.

Homologation: Systematically increasing the length of the alkyl chains, such as the ethyl linker or the methyl ester, to optimize van der Waals interactions within a binding pocket.

Functional Group Modification: Altering the carbamate group to change its hydrogen bonding capability, polarity, and metabolic stability.

Systematic Chemical Modifications of the Phenethyl Moiety

The nature and position of substituents on the aromatic ring profoundly impact the molecule's electronic distribution and potential for specific intermolecular interactions. The chlorine atom on this compound is an electron-withdrawing group that influences the ring's properties through both inductive and resonance effects. libretexts.orglibretexts.org

Positional Isomerism: Shifting the chlorine to the ortho- or para- position would directly impact the molecule's shape and how it fits into a receptor binding site. The meta- position, as in the parent compound, provides a specific spatial arrangement that may be optimal for a particular target.

Alternative Substituents: Replacing chlorine with other halogens (F, Br, I) would systematically vary both size and electronegativity. Fluorine, being highly electronegative, can increase the rate of nucleophilic aromatic substitution, while bromine and iodine are larger and more polarizable. masterorganicchemistry.com Introducing electron-donating groups, such as a methyl or methoxy (B1213986) group, would reverse the electronic effect, making the ring more electron-rich. libretexts.orglibretexts.org

Table 1: Illustrative SAR of Aromatic Ring Substitutions

PositionSubstituent (X)Electronic EffectPotential Impact on Activity
meta--Cl (Parent)Electron-withdrawing (inductive)Baseline activity
para--ClElectron-withdrawing (inductive)Altered binding affinity/selectivity
ortho--ClElectron-withdrawing, potential steric hindranceReduced or altered activity due to steric clash
meta--FStrongly electron-withdrawingPotential for enhanced binding or altered metabolism
meta--CH₃Electron-donating (inductive)Altered electronic interactions with target
meta--CF₃Strongly electron-withdrawingIncreased lipophilicity, strong electronic pull

The two-carbon ethyl linker between the phenyl ring and the carbamate nitrogen provides crucial spacing and conformational flexibility. Modifying this linker can significantly affect how the aromatic ring and carbamate group are positioned relative to each other.

Homologation: Extending the linker to a propyl (three carbons) or butyl (four carbons) chain would increase the distance between the terminal groups. This could allow the molecule to access deeper binding pockets or, conversely, disrupt optimal interactions if the distance becomes too great.

Branching: Introducing methyl groups on the linker (e.g., creating a phen-2-propyl or phen-1-propyl backbone) would introduce a chiral center and restrict rotation, which could lead to enantiomer-specific activity.

Rigidification: Incorporating the linker into a cyclic structure, such as a cyclopropane (B1198618) ring, would severely limit conformational freedom. This is a common strategy to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity. Studies on other classes of compounds have shown that modifying linkers can significantly impact biological activity. nih.govresearchgate.net

Modifications at the Carbamate Functional Group

The carbamate group is a key polar feature of the molecule, acting as a structural hybrid of an ester and an amide. nih.gov It can participate in hydrogen bonding and is susceptible to enzymatic hydrolysis.

The methyl ester portion of the carbamate is a prime site for modification to alter solubility, steric bulk, and metabolic stability.

Alkyl Chain Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, isopropyl, tert-butyl) would increase lipophilicity and steric hindrance. This can improve membrane permeability or provide better van der Waals contacts with a hydrophobic pocket in a target protein. However, excessive bulk could also prevent binding.

Introduction of Functional Groups: Incorporating polar groups into the ester chain, such as an ether or alcohol, could improve aqueous solubility.

Cyclic Esters: Using a cyclic alcohol, like a cyclohexyl group, to form the ester can introduce a bulky, lipophilic moiety that may enhance binding affinity through hydrophobic interactions, as seen in the development of some enzyme inhibitors. nih.gov

Table 2: Illustrative SAR of Carbamate Ester Modifications

R Group (in -O-R)Property ChangePotential Impact
-CH₃ (Parent)BaselineBaseline activity
-CH₂CH₃Increased lipophilicity and sizePossible enhanced binding or altered solubility
-CH(CH₃)₂Further increase in lipophilicity/steric bulkMay improve fit in a larger pocket or hinder binding
-CH₂CH₂OCH₃Increased polarity and H-bond acceptor sitesPotential for improved solubility and new interactions
-CyclohexylSignificant increase in bulk and lipophilicityMay enhance hydrophobic interactions

The hydrogen atom on the carbamate nitrogen is a critical hydrogen bond donor. nih.gov Its presence is often essential for anchoring a molecule to its biological target, such as the active site of an enzyme. mdpi.com

N-Alkylation: Replacing the N-H hydrogen with a small alkyl group (e.g., a methyl group) would eliminate its ability to act as a hydrogen bond donor. This modification serves as a powerful diagnostic tool: if activity is lost, it strongly implies that the N-H hydrogen bond is crucial for the mechanism of action. While losing the donor capability, the N-substituent could introduce new, favorable steric interactions.

N-Arylation: Placing an aryl group on the nitrogen is a less common modification that would drastically alter the compound's shape and electronic properties.

The systematic exploration of these structural modifications provides a comprehensive understanding of the SAR for this compound, paving the way for the development of analogues with tailored pharmacological profiles.

Comparative Structural Analysis of this compound with Related Carbamates

The biological activity of carbamates is significantly influenced by the nature of the substituents on both the carbamate nitrogen and the phenyl ring. researchgate.netmdpi.comepa.govnih.govnih.gov Analysis of related carbamate structures reveals key determinants of activity, providing a framework for understanding the potential of this compound.

Carbamate insecticides, for instance, derive their biological activity from their ability to inhibit acetylcholinesterase (AChE). nih.gov Their effectiveness is a function of their structural similarity to the enzyme's active site, their lipid solubility, and their stability against detoxification by multifunction-oxidase. nih.gov Similarly, many neurologically active carbamates, including those targeting fatty acid amide hydrolase (FAAH), exhibit structure-dependent inhibition. researchgate.net

The general structure of a phenethyl carbamate consists of a phenethyl group attached to the nitrogen of the carbamate moiety. Variations in substitution on the phenyl ring and on the carbamate group itself lead to a wide range of biological activities.

Interactive Table: Comparative Structural Analysis of Phenethyl Carbamates and Related Compounds

Compound NameStructureKey Structural Features & Postulated Influence on Activity
This compound Chemical structure of this compoundThe 3-chloro substitution on the phenyl ring is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and its interaction with biological targets. The methyl group on the carbamate is a simple, small alkyl group.
Phenethyl carbamate Chemical structure of Phenethyl carbamateThe unsubstituted parent compound. Provides a baseline for evaluating the effect of substitutions on the phenyl ring and the carbamate nitrogen.
Methyl (4-chlorophenethyl)carbamate Chemical structure of Methyl (4-chlorophenethyl)carbamateThe para-chloro substitution may lead to different steric and electronic interactions with target binding sites compared to the meta-substitution.
Methyl (3-fluorophenethyl)carbamate Chemical structure of Methyl (3-fluorophenethyl)carbamateThe fluorine atom is smaller and more electronegative than chlorine, potentially leading to altered binding affinity and metabolic stability.
Ethyl (3-chlorophenethyl)carbamate Chemical structure of Ethyl (3-chlorophenethyl)carbamateA larger ethyl group on the carbamate may affect the compound's lipophilicity and steric fit within a binding pocket compared to the methyl group.
Quinuclidin-3-yl (3-chlorophenethyl)carbamate Chemical structure of Quinuclidin-3-yl (3-chlorophenethyl)carbamateThe bulky and basic quinuclidine (B89598) moiety would significantly alter the physicochemical properties, potentially targeting different receptors, such as those in the central nervous system. nih.gov

Note: The biological activities presented are based on general SAR principles and may vary depending on the specific biological target and assay conditions.

Studies on various carbamates have shown that:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as halogens, can modulate the electronic character of the ring and influence binding interactions. The position of the substituent (ortho, meta, or para) can dramatically alter the molecule's shape and its ability to fit into a specific binding pocket.

Stereochemical Considerations and Enantioselective Synthesis of Analogues

The phenethyl group of this compound contains a chiral center at the benzylic position if substituted at the alpha-carbon. While the parent compound itself is not chiral, many of its analogues with substitution on the ethyl chain would be. For such chiral analogues, the stereochemistry can have a profound impact on biological activity. It is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than the other.

Therefore, the development of methods for the enantioselective synthesis of chiral phenethyl carbamate analogues is of high importance. Several strategies can be employed to achieve this:

Asymmetric C-H Amination: Recent advances have demonstrated the use of rhodium catalysts paired with chiral cations derived from cinchona alkaloids to direct highly enantioselective benzylic C-H amination of phenethyl alcohols. nih.gov This method provides a direct route to chiral β-amino alcohols, which are versatile precursors for the synthesis of chiral phenethylamines and their carbamate derivatives.

Asymmetric Rearrangement Reactions: Asymmetric 1,2-carbamoyl rearrangements of chiral carbamates have been shown to produce α-hydroxy amides with excellent diastereoselectivity. nih.gov These products can then be further manipulated to yield the desired chiral phenethylamine (B48288) precursors.

Radical Cross-Coupling Reactions: Asymmetric radical cross-coupling reactions to olefins represent another potential strategy for the synthesis of chiral phenethyl carbamate analogues. mdpi.com

Resolution of Racemates: In cases where an enantioselective synthesis is not readily available, the separation of a racemic mixture into its individual enantiomers can be achieved through chiral chromatography.

Interactive Table: Potential Enantioselective Synthetic Routes to Chiral Phenethyl Carbamate Analogues

Synthetic StrategyDescriptionKey Reagents/CatalystsPotential Application
Asymmetric C-H Amination Direct functionalization of a C-H bond at the benzylic position of a phenethyl alcohol derivative to introduce a nitrogen atom with high enantiocontrol. nih.govRhodium(II) complexes, Chiral Cinchona alkaloid-derived cations.Synthesis of enantioenriched β-amino alcohols as precursors to chiral phenethyl carbamates.
Asymmetric 1,2-Carbamoyl Rearrangement Rearrangement of a chiral carbamate to form a new stereocenter with high diastereoselectivity. nih.govChiral auxiliaries on the carbamate, organolithium reagents.Generation of chiral α-hydroxy amides as intermediates for further elaboration.
Asymmetric Radical Cross-Coupling Formation of a new carbon-carbon bond through a radical-mediated process using a chiral catalyst to control the stereochemistry. mdpi.comChiral transition metal catalysts.Potential for the construction of the chiral phenethyl backbone with various substituents.
Enantioselective Chlorination The enantioselective α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide can be promoted by a chiral squaramide catalyst. nih.govChiral squaramide catalyst, N-chlorosuccinimide.Synthesis of α-chloro esters which can be converted to other chiral derivatives.

The ability to synthesize specific enantiomers of phenethyl carbamate analogues is essential for detailed SAR studies and for the development of compounds with optimized therapeutic profiles.

Advanced Analytical Methodologies for Methyl 3 Chlorophenethyl Carbamate Quantification

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates due to its versatility and applicability to a wide range of compounds, including those that are thermally labile. lcms.cz For the purity and assay determination of carbamates, reversed-phase HPLC is the most common approach.

A typical HPLC method for carbamate (B1207046) analysis involves a C18 column, which separates compounds based on their hydrophobicity. usgs.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. lcms.czeeer.org Detection is frequently accomplished using an ultraviolet (UV) detector, as many carbamates possess chromophores that absorb UV light. usgs.govepa.gov For enhanced sensitivity and selectivity, a post-column derivatization technique can be employed, where the carbamates are hydrolyzed, and the resulting product reacts to form a fluorescent compound, which is then measured by a fluorescence detector. usgs.gov

Method development and validation would involve optimizing parameters such as mobile phase composition, flow rate, column temperature, and detector wavelength to ensure the method is accurate, precise, linear, and specific for methyl (3-chlorophenethyl)carbamate.

Table 1: Illustrative HPLC Conditions for Carbamate Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or Fluorescence (with post-column derivatization)

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds. While many carbamates are thermally labile and can degrade in the hot GC injector, derivatization techniques can be used to make them more suitable for GC-MS analysis. scispec.co.th For instance, a methylation step can be performed to create more thermally stable derivatives. scispec.co.th

In GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information. researchgate.net The high selectivity of the mass spectrometer allows for the detection of trace levels of analytes even in complex matrices. scispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for the analysis of carbamates in various samples due to its exceptional sensitivity and selectivity. nih.govactapol.net This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Carbamates are generally well-suited for LC-MS analysis as they can be ionized effectively using techniques like electrospray ionization (ESI). lcms.cznih.gov

The LC separates the target analyte from other matrix components. The eluent from the LC column is then introduced into the mass spectrometer. In a tandem mass spectrometer (like a triple quadrupole), the first quadrupole selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass spectrometer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. nih.govactapol.net The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy). actapol.net

Table 2: Example of LC-MS/MS Parameters for Carbamate Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of the specific carbamate
Product Ion (Q3) Specific fragment ion of the carbamate
Collision Energy Optimized for the specific compound

| Capillary Voltage | ~3-5 kV |

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency and requires minimal sample and solvent volumes. nih.gov In CE, components of a sample are separated based on their differential migration in an electric field within a narrow fused-silica capillary. mdpi.com The separation is influenced by the analyte's charge, size, and the composition of the background electrolyte.

For the analysis of neutral compounds like many carbamates, a technique called Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often used. nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. nih.gov Detection is typically performed using a UV-Vis detector integrated into the CE instrument. researchgate.net CE methods can be developed to be rapid and efficient for the quantification of carbamates. ecnu.edu.cnresearchgate.net

Application of Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simpler and more accessible technique that can be used for the concentration determination of carbamates, particularly in less complex samples or for initial screening. sphinxsai.com This method is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. akjournals.com

For carbamates, direct UV-Vis measurement can be performed if the compound has a sufficiently strong chromophore. usgs.gov However, to enhance sensitivity and selectivity, derivatization reactions are often employed. sphinxsai.comnih.gov A common approach involves the alkaline hydrolysis of the carbamate to release an alcohol or phenol (B47542), which is then reacted with a chromogenic reagent to produce a colored product that can be measured at a specific wavelength in the visible range. akjournals.comnih.gov The intensity of the color is proportional to the initial concentration of the carbamate.

Advanced Sample Preparation Techniques for Non-Biological Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is crucial for accurate and reliable quantification, as it serves to isolate the analyte of interest from interfering matrix components and to concentrate the analyte to a level suitable for detection. organomation.com For non-biological matrices such as environmental samples (water, soil) or chemical formulations, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most widely used techniques. epa.gov

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between two immiscible liquid phases. researchgate.net For carbamates in aqueous samples, an organic solvent such as methylene (B1212753) chloride is often used to extract the compounds from the water. epa.govepa.govepa.gov The organic layer containing the analyte is then separated, concentrated, and analyzed.

Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient technique than LLE. nih.gov It involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. elsevierpure.com For carbamates, C18 or other polymeric sorbents are commonly used. nih.gov SPE offers advantages such as higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes, leading to lower detection limits. organomation.com

Environmental Fate and Degradation Pathways

Photolytic Degradation Mechanisms of Methyl (3-chlorophenethyl)carbamate

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Carbamate (B1207046) pesticides, as a class, are known to possess light-absorbing properties that can contribute to their decomposition in aqueous environments and on surfaces. researchgate.net This process can be a significant pathway for the transformation of pesticides, converting them into different chemical entities known as metabolites. mdpi.com

Hydrolytic Stability and Degradation Kinetics under Varying Environmental pH Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. It is a primary abiotic degradation pathway for many carbamate pesticides in soil and water. nih.gov The rate of hydrolysis for carbamates is highly dependent on pH. clemson.edu

Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is generally not considered a significant degradation mechanism for carbamates. clemson.edu

Neutral Conditions (pH ≈ 7): Neutral hydrolysis can occur, but the rate is typically slow. clemson.edu The structurally similar carbamate, Chlorpropham, demonstrates this relative stability, with studies showing 90% hydrolysis occurring over a period of 59 to 130 days in a water solution. wikipedia.org This suggests that while hydrolysis occurs, the compound can persist for extended periods under neutral pH.

Alkaline Conditions (pH > 8): Base-mediated (alkaline) hydrolysis is a dominant degradation mechanism for carbamates. clemson.edu The rate of reaction increases significantly with increasing pH due to the nucleophilic attack of the hydroxide ion (OH-) on the carbamate's carbonyl carbon. rsc.org For N-aryl carbamates like this compound, which have a hydrogen atom on the nitrogen, the rate-determining step is typically an elimination reaction that forms an isocyanate intermediate, which then rapidly hydrolyzes. clemson.edu

The expected products from the hydrolysis of this compound would be 3-chlorophenethylamine, methanol (B129727), and carbon dioxide.

Table 1: General Influence of pH on Carbamate Hydrolysis Rate This table presents a qualitative summary based on established chemical principles for carbamate pesticides.

pH Condition Relative Rate of Hydrolysis Dominant Mechanism
Acidic (<6) Very Slow Acid catalysis is inefficient clemson.edu
Neutral (~7) Slow to Moderate Neutral hydrolysis clemson.edu
Alkaline (>8) Rapid Base-catalyzed hydrolysis (E1cB mechanism) clemson.edu

Biodegradation Pathways in Model Environmental Compartments (e.g., soil, water)

Biodegradation by microorganisms is a critical process for the dissipation of carbamate pesticides in the environment. ucanr.eduupm.edu.my In soil and water, bacteria and fungi have evolved enzymatic pathways to break down these compounds, often using them as a source of carbon and nitrogen. researchgate.netnih.gov The initial and most crucial step in the microbial degradation of N-aryl carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. nih.govnih.gov

For the analogue Chlorpropham, the half-life in moist, non-sterile soil at 29°C (85°F) was approximately four weeks, indicating ready degradation by soil microorganisms under favorable conditions. ucanr.edu The degradation of carbamates is influenced by several factors, including soil type, moisture, temperature, pH, and the history of pesticide application, with faster degradation often observed in soils with prior exposure. researchgate.netnih.gov

Microbial Transformation Studies (e.g., enzymatic hydrolysis, oxidation)

Microbial transformation studies on Chlorpropham provide a detailed model for the likely biodegradation of this compound. A bacterial strain identified as Bacillus licheniformis NKC-1, isolated from herbicide-contaminated soil, has been shown to utilize Chlorpropham as its sole source of carbon and energy. nih.govresearchgate.net

The degradation is initiated by a specific enzyme, CIPC hydrolase , which cleaves the carbamate bond to yield 3-chloroaniline and isopropyl alcohol. nih.govresearchgate.net This hydrolysis step is the key to detoxification. Following this, the aromatic intermediate, 3-chloroaniline, is further degraded by a series of oxidative enzymes. An inducible 3-chloroaniline dioxygenase incorporates molecular oxygen and removes the amino group, forming 4-chlorocatechol. nih.govresearchgate.net This intermediate then undergoes ring cleavage via chlorocatechol 1,2-dioxygenase , leading to the breakdown of the aromatic ring and eventual mineralization. nih.govresearchgate.net

This enzymatic cascade demonstrates a complete pathway from the parent herbicide to simple inorganic compounds like ammonia, chloride ions, and carbon dioxide. nih.gov

Identification of Non-Toxic Transformation Products and Metabolites (in environmental context)

The primary transformation products, or metabolites, generated during the degradation of N-aryl carbamates are the corresponding aniline derivative and alcohol. ucanr.edunih.gov Based on the degradation pathway of the analogue Chlorpropham, the principal metabolite of this compound is expected to be 3-chlorophenethylamine .

While the initial metabolite, 3-chloroaniline (from Chlorpropham), is a compound of toxicological concern, microbial pathways exist that further degrade it. nih.govfishersci.comcarlroth.comlobachemie.com The pathway identified in Bacillus licheniformis NKC-1 shows the transformation of 3-chloroaniline into 4-chlorocatechol , which is then catabolized through ring-cleavage products. nih.govresearchgate.net The ultimate end-products of this complete biodegradation are considered non-toxic in an environmental context. nih.gov

Table 2: Identified Metabolites in the Biodegradation Pathway of the Analogue Compound Chlorpropham This table is based on the pathway elucidated for Chlorpropham (CIPC) by Pujar et al. (2018).

Metabolite Chemical Formula Role in Pathway
3-Chloroaniline (3-CA) C₆H₆ClN Primary product of enzymatic hydrolysis nih.govresearchgate.net
4-Chlorocatechol C₆H₅ClO₂ Product of 3-CA oxidation nih.govresearchgate.net
Maleylacetate C₅H₄O₅ Intermediate product of aromatic ring cleavage nih.gov
Ammonia, Chloride ions, Carbon Dioxide NH₃, Cl⁻, CO₂ Final mineralization products nih.gov

Adsorption and Leaching Potential in Defined Environmental Systems

The mobility of a pesticide in the environment is largely controlled by its tendency to adsorb to soil particles. Carbamates, particularly those with aromatic structures, can adsorb to the organic carbon fraction of soil and clay minerals. nih.govnih.govrajpub.com This process reduces the amount of the chemical dissolved in soil water, thereby limiting its potential to leach into groundwater. ucanr.edu

Studies on the analogue Chlorpropham show that it is tightly absorbed by some soils and is considered highly resistant to leaching. ucanr.edu The soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to soil organic carbon, is moderate to high for many aromatic carbamates. nih.govnih.gov This strong sorption suggests that this compound is likely to remain in the upper layers of the soil after application, where it would be more available for microbial and chemical degradation. Increased sorption over time can also decrease the bioavailability of the pesticide. nih.gov

Volatilization Characteristics from Environmental Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For pesticides, this can be a route of dissipation from soil and plant surfaces. researchgate.net A pesticide's likelihood to volatilize is determined by its vapor pressure and its partitioning between water and air (described by the Henry's Law constant). nih.govmanchester.ac.uk

Carbamate pesticides are generally characterized by low vapor pressure, meaning they have a low tendency to evaporate at room temperature. researchgate.net For the analogue Chlorpropham, some loss from the soil surface via vaporization or sublimation can occur, but this is significantly reduced by its strong adsorption to soil particles. ucanr.edu Therefore, it is expected that volatilization is not a major dissipation pathway for this compound, especially once it has become incorporated into the soil matrix. ucanr.edu

Conclusion

Summary of Key Academic Research Findings on Methyl (3-chlorophenethyl)carbamate

A thorough review of academic and scientific literature reveals a notable scarcity of studies focused specifically on this compound. While research on the broader class of carbamates is extensive, and studies on related chlorinated phenyl and phenethyl compounds are available, this particular molecule has not been the subject of significant dedicated investigation.

However, based on the well-established principles of organic chemistry and the extensive research on analogous compounds, we can infer a number of key characteristics. The synthesis of this compound would likely proceed through standard carbamoylation reactions. Common synthetic routes for carbamates include the reaction of an alcohol with an isocyanate, or the use of a chloroformate with an amine. organic-chemistry.org In the context of this compound, this would involve the reaction of 3-chlorophenethyl alcohol with methyl isocyanate or the reaction of 3-chlorophenethylamine with methyl chloroformate.

The chemical properties of this compound are dictated by its constituent functional groups: the methylcarbamate group, the ethyl linker, and the 3-chlorophenyl ring. The carbamate (B1207046) group is known for its ability to act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. nih.gov The presence of the chlorine atom on the phenyl ring is expected to increase the lipophilicity of the compound and potentially influence its metabolic stability and binding affinity to various enzymes or receptors. mdpi.com

While no specific applications for this compound have been documented, the carbamate functional group is a well-known pharmacophore. Carbamates are integral to many approved drugs and are explored in preclinical and clinical trials for various therapeutic areas. nih.gov Many N-methylcarbamates, for instance, are recognized for their anticholinesterase activity. wikipedia.org Therefore, it is plausible that research into this compound could explore its potential biological activities.

FeatureInferred InformationBasis for Inference
Synthesis Reaction of 3-chlorophenethylamine with methyl chloroformate or 3-chlorophenethyl alcohol with methyl isocyanate.General and well-established methods for carbamate synthesis. organic-chemistry.org
Chemical Properties The presence of a carbamate group allows for hydrogen bonding. The 3-chloro substitution increases lipophilicity.Known properties of the carbamate functional group and the effect of halogenation on aromatic rings. nih.govmdpi.com
Potential Research Areas Investigation of biological activity, particularly as an enzyme inhibitor (e.g., cholinesterase), given the N-methylcarbamate structure.The established role of the carbamate moiety in bioactive molecules. nih.govwikipedia.org

Identification of Remaining Research Challenges and Knowledge Gaps

The primary and most significant knowledge gap concerning this compound is the near-complete absence of empirical data on its synthesis, characterization, and activity. This presents a clear challenge but also a significant opportunity for original research.

Key research challenges and knowledge gaps include:

Optimized Synthesis and Characterization: While plausible synthetic routes can be proposed, the optimal reaction conditions, yield, and purification methods for this compound have not been experimentally determined. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties (melting point, boiling point, solubility) are required.

Biological Activity Screening: The potential biological activities of this compound remain entirely unexplored. Systematic screening against various biological targets, such as enzymes and receptors, is needed to determine if it possesses any interesting pharmacological properties. Given that many carbamates exhibit insecticidal properties, this could also be an avenue for investigation. taylorandfrancis.com

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, further research would be needed to understand the structure-activity relationships. This would involve synthesizing and testing analogues with modifications to the substitution pattern on the phenyl ring, the length of the alkyl chain, and the nature of the carbamate group.

Computational Modeling: In the absence of experimental data, computational studies could provide initial insights into the molecule's conformational preferences, electronic properties, and potential interactions with biological macromolecules. mdpi.com This could help to prioritize experimental investigations.

Broader Implications and Contributions to the Field of Carbamate Chemistry and Chemical Research

The study of a seemingly simple molecule like this compound can have broader implications for the field of carbamate chemistry and chemical research in general. The carbamate group is a versatile functional group, and understanding how its properties are modulated by different substituents is of fundamental importance. nih.govnih.gov

Research into this specific compound would contribute to the growing library of knowledge on substituted carbamates. By systematically documenting its synthesis, properties, and any discovered activities, researchers would provide valuable data points for the development of predictive models for the biological activity and physicochemical properties of carbamates.

Furthermore, the synthesis and study of such a specific, under-researched molecule underscores the importance of fundamental chemical research. While much of modern chemical research is driven by specific applications, the systematic exploration of novel chemical space can lead to unexpected discoveries and the identification of new lead compounds for drug discovery or new materials with unique properties. The investigation of this compound, therefore, represents a small but potentially valuable contribution to the foundational knowledge base of organic chemistry.

Q & A

Q. What are the recommended synthetic routes for Methyl (3-chlorophenethyl)carbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate formation between 3-chlorophenethylamine and methyl chloroformate. Key steps include:

  • Amine activation : React 3-chlorophenethylamine with a base (e.g., triethylamine) to deprotonate the amine.
  • Coupling reaction : Add methyl chloroformate under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions like hydrolysis .
  • Purification : Use column chromatography or recrystallization for isolation. Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) based on solubility data .
  • Yield improvement : Monitor reaction progress via TLC or HPLC and adjust stoichiometry (typically 1:1.2 amine:chloroformate ratio) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural elucidation : Use ¹H/¹³C NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl) and substituent positions (e.g., aromatic protons for 3-chlorophenyl) .
  • Purity assessment : Employ HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and particulate respirators (EN 143 standard) to avoid dermal/ inhalation exposure .
  • Environmental controls : Use sealed containers to prevent contamination of drains or groundwater. Dispose of waste via licensed facilities specializing in halogenated organics .
  • First aid : In case of contact, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Contradictions in efficacy/toxicity data may arise from:

  • Impurity interference : Validate purity via orthogonal methods (e.g., NMR + LC-MS) to rule out byproducts .
  • Biological model variability : Standardize assays using isoform-specific enzymes (e.g., cytochrome P450 isoforms) and control for metabolic differences in cell lines .
  • Dose-response calibration : Perform IC₅₀/EC₅₀ studies with ≥3 technical replicates and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Persistence testing : Conduct OECD 301 biodegradation assays under aerobic/anaerobic conditions to measure half-life in soil/water .
  • Bioaccumulation potential : Use log P (octanol-water partition coefficient) calculations (predicted ~2.1 via ChemAxon) to assess bioaccumulation risk .
  • Ecotoxicity : Perform Daphnia magna or algal growth inhibition tests (OECD 202/201) to evaluate aquatic toxicity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase for neuroactive compounds). Prioritize binding poses with ΔG < -7 kcal/mol .
  • QSAR models : Train models on datasets of structurally related carbamates (e.g., methyl N-(4-chlorophenyl)carbamate) to correlate substituents (e.g., Cl position) with activity .
  • ADMET prediction : Apply SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What methodologies are recommended for investigating metabolic pathways of this compound?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-MS/MS with positive/negative ion switching .
  • Enzyme inhibition assays : Test CYP450 inhibition using fluorescent substrates (e.g., CYP3A4 with dibenzylfluorescein) .
  • Stable isotope labeling : Synthesize ¹³C-labeled carbamate to track metabolic fate in rodent models .

Q. How does structural modification of the 3-chlorophenethyl group alter bioactivity?

  • Substituent effects : Compare with analogs (e.g., 4-chloro or fluoro derivatives) in enzyme inhibition assays. For example, 3-Cl may enhance hydrophobic interactions in binding pockets .
  • Steric vs. electronic factors : Replace Cl with bulkier groups (e.g., CF₃) to assess steric hindrance or electron-withdrawing effects on carbamate stability .
  • Case study : Methyl (2-chloro-5-methoxyphenyl)carbamate showed 30% higher antifungal activity than non-substituted analogs, highlighting substituent importance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.